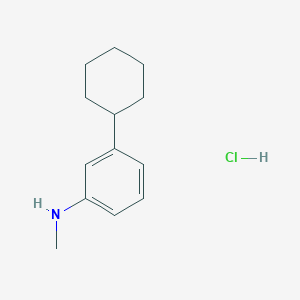

3-Cyclohexyl-N-methylaniline;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

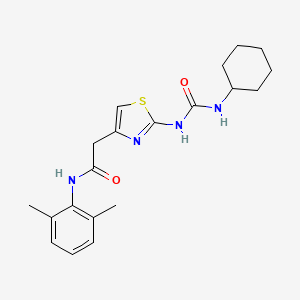

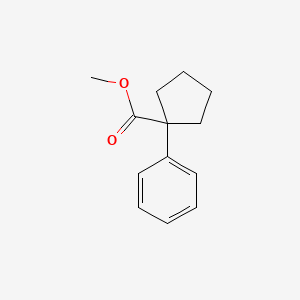

3-Cyclohexyl-N-methylaniline;hydrochloride is a chemical compound with the molecular formula C13H20ClN . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of anilines like this compound can be achieved through various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction .Molecular Structure Analysis

The molecular weight of this compound is 225.76 . The InChI code is1S/C13H19N.ClH/c1-14-13-9-5-8-12 (10-13)11-6-3-2-4-7-11;/h5,8-11,14H,2-4,6-7H2,1H3;1H . Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Oxidative Dearomatization in Synthetic Chemistry

"3-Cyclohexyl-N-methylaniline hydrochloride" finds its application in the oxidative dearomatization processes. For instance, studies have shown that treatment of certain phenols and anilines with specific reagents leads to regioselective dearomatization, producing novel organic compounds. This process is pivotal for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Quideau et al., 2005).

Catalysis and Organic Transformations

The compound is involved in catalysis and organic transformations, where its structure is manipulated to yield new classes of cyclic compounds. For example, research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides demonstrates the versatility of cyclohexyl-based compounds in generating novel heterocyclic structures with potential biological activities (Sañudo et al., 2006).

Nanomedicine and Imaging

In the realm of nanomedicine and imaging, derivatives of "3-Cyclohexyl-N-methylaniline hydrochloride" are used to develop multifunctional carbon dots. These carbon dots exhibit exceptional properties such as strong absorption, near-IR emission, and high photothermal conversion efficiency, making them ideal candidates for near-infrared fluorescence imaging and photothermal cancer therapy (Zheng et al., 2016).

Environmental Science and Corrosion Inhibition

The compound also finds applications in environmental science, particularly in studies related to corrosion inhibition. For instance, derivatives of cyclohexyl compounds have been investigated for their potential as corrosion inhibitors for steel in acidic solutions. Such research is crucial for developing safer and more efficient methods to prevent material degradation in industrial settings (Ostapenko et al., 2014).

Material Science and Flavoring

Additionally, "3-Cyclohexyl-N-methylaniline hydrochloride" and its derivatives are explored for their applications in material science and even flavoring. The synthesis of specific cyclohexyl-containing compounds has been shown to yield materials that can be used as additives in tobacco, demonstrating the compound's versatility beyond traditional scientific applications (Yu, 2010).

Safety and Hazards

Properties

IUPAC Name |

3-cyclohexyl-N-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11;/h5,8-11,14H,2-4,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEROSEFGCMAHHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C2CCCCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Morpholin-4-yl)propyl]-1-(4-{[4-({[3-(morpholin-4-yl)propyl]carbamoyl}amino)phenyl]methyl}phenyl)urea](/img/structure/B2847364.png)

![7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2847369.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2847376.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2847386.png)